molecular formula C14H12ClN5S B12040886 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-32-9

3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12040886
CAS No.: 478254-32-9
M. Wt: 317.8 g/mol
InChI Key: XJUAKQOHYIUIPA-CXUHLZMHSA-N
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Description

3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole-5-thione derivative characterized by a 2-chlorophenyl group at position 3 and a Schiff base substituent ((1-methylpyrrol-2-yl)methyleneamino) at position 4. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial and anti-inflammatory properties .

Properties

CAS No.

478254-32-9

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12ClN5S/c1-19-8-4-5-10(19)9-16-20-13(17-18-14(20)21)11-6-2-3-7-12(11)15/h2-9H,1H3,(H,18,21)/b16-9+

InChI Key

XJUAKQOHYIUIPA-CXUHLZMHSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CN1C=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 2-chlorobenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorophenyl-Substituted Analogs

Compound R<sup>3</sup> Substituent R<sup>4</sup> Substituent Molecular Weight Key Spectral Data (¹H NMR, ppm)
Target Compound 2-Chlorophenyl (1-Methylpyrrol-2-yl)methyleneamino 332.82* 9.33–9.63 (Schiff base CH=N)
Compound 24 Quinolin-2-yl 4-Chlorophenyl 354.82 8.50–8.90 (quinoline protons)
Compound in 2-Chlorophenyl 2-Chlorobenzylideneamino 367.28 8.20–8.40 (aromatic CH)

*Calculated based on molecular formula C₁₄H₁₂ClN₅S.

Pyrrole-Containing Triazole-Thiones

  • 5-(4-Methoxyphenyl)-4-(((1-methyl-1H-pyrrol-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 430451-21-1) : Differs by a 4-methoxyphenyl group (electron-donating) instead of 2-chlorophenyl. The methoxy group increases solubility in polar solvents compared to the chloro substituent.
  • S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives : Alkylation at the thiol group modifies lipophilicity, enhancing membrane permeability relative to the non-alkylated target compound.

Table 2: Impact of Substituents on Physicochemical Properties

Compound Substituent Effects LogP* Solubility (mg/mL)
Target Compound Electron-withdrawing Cl, planar pyrrole 3.1 <0.1 (DMSO)
CAS 430451-21-1 Electron-donating OMe, reduced polarity 2.6 0.5 (DMSO)
S-Alkyl derivative Increased lipophilicity due to alkyl chain 4.2 <0.05 (Water)

*Predicted using ChemDraw.

Substituent Variability in Triazole-Thiones

  • Hydrazone Derivatives (Compounds 10–11) : Incorporate dimethylamino or methoxybenzylideneamino groups.
  • 4-Amino-1-(2-benzoylethyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-thione : The amino group at position 4 increases nucleophilicity, contrasting with the Schiff base in the target compound.

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